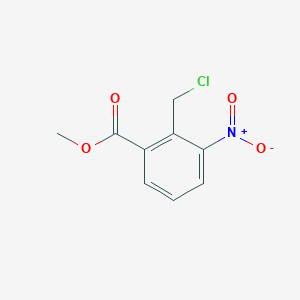
Chlorhydrate de 2-amino-2-(2,5-difluorophényl)propanoate de méthyle
Vue d'ensemble
Description
“Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1240528-51-1 . It has a molecular weight of 251.66 . The IUPAC name for this compound is “methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride” and its Inchi Code is 1S/C10H11F2NO2.ClH/c1-10(13,9(14)15-2)7-5-6(11)3-4-8(7)12;/h3-5H,13H2,1-2H3;1H .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride” can be represented by the Inchi Code: 1S/C10H11F2NO2.ClH/c1-10(13,9(14)15-2)7-5-6(11)3-4-8(7)12;/h3-5H,13H2,1-2H3;1H . This indicates that the molecule consists of 10 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom.Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Développement de médicaments
Ce composé est utilisé dans la synthèse de molécules bioactives, en particulier dans le développement de nouveaux produits pharmaceutiques. Sa structure est bénéfique pour la création de dérivés qui peuvent interagir avec diverses cibles biologiques. Par exemple, les dérivés indoliques, qui peuvent être synthétisés à partir de composés comme le chlorhydrate de 2-amino-2-(2,5-difluorophényl)propanoate de méthyle, ont montré une large gamme d'activités biologiques, y compris des propriétés antivirales, anti-inflammatoires et anticancéreuses .
Safety and Hazards
The safety information for “Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
methyl 2-amino-2-(2,5-difluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-10(13,9(14)15-2)7-5-6(11)3-4-8(7)12;/h3-5H,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRPYMYPSPGXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1421392.png)






![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421404.png)
